(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
CAS No.: 1245623-77-1
Cat. No.: VC7186105
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245623-77-1 |
|---|---|
| Molecular Formula | C9H11ClN2O |
| Molecular Weight | 198.65 |
| IUPAC Name | 3-[(1R)-1-amino-2-hydroxyethyl]benzonitrile;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1 |
| Standard InChI Key | SHCGXNAWGYFVRX-FVGYRXGTSA-N |
| SMILES | C1=CC(=CC(=C1)C(CO)N)C#N.Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a benzonitrile backbone substituted at the third position with a (1R)-1-amino-2-hydroxyethyl group, which is protonated as a hydrochloride salt. The nitrile group (-CN) at the para position relative to the amino alcohol side chain introduces polarity, while the chiral center at the amino alcohol moiety dictates its stereochemical properties . The IUPAC name, 3-[(1R)-1-amino-2-hydroxyethyl]benzonitrile hydrochloride, reflects this configuration .
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 198.65 g/mol | |
| CAS Number | 1245623-77-1, 149591-34-4* | |
| SMILES | \text{C1=CC(=CC(=C1)[C@@H](CO)N)C#N.Cl} | |
| InChIKey | SHCGXNAWGYFVRX-FVGYRXGTSA-N |
Note: Two CAS numbers are associated with this compound, likely due to registry variations .
Stereochemistry and Conformational Analysis
The (R)-configuration at the chiral center ensures enantiomeric purity, critical for interactions with biological targets. Computational models derived from PubChem data reveal that the hydroxyethyl group adopts a staggered conformation, minimizing steric hindrance between the hydroxyl (-OH) and amino (-NH) groups . This spatial arrangement enhances solubility in polar solvents like water and methanol.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step process:
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Chiral Induction: A benzonitrile precursor undergoes enantioselective addition of a protected amino alcohol, often using chiral catalysts like Evans’ oxazolidinones.
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Deprotection and Salt Formation: The intermediate is treated with hydrochloric acid to remove protecting groups (e.g., Boc) and form the hydrochloride salt.
Example Reaction Scheme
Optimization Challenges
Key challenges include maintaining enantiomeric excess (ee > 98%) and avoiding racemization during salt formation. VulcanChem reports yields of 65–75% under optimized conditions (pH 4–5, 25°C).
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s nitrile group serves as a versatile handle for further transformations, such as:
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Cyclization: Forming heterocycles like imidazolines for kinase inhibitors.
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Cross-Coupling: Participating in Suzuki-Miyaura reactions to append aryl groups.
Analytical Characterization
Spectroscopic Methods
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